molecular formula C17H18ClNOS B5778994 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide

Cat. No. B5778994
M. Wt: 319.8 g/mol
InChI Key: DVVAXHUYIKQXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a type of performance-enhancing drug that is used by athletes and bodybuilders to increase muscle mass and strength. However, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves its ability to selectively bind to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body and are responsible for the development and maintenance of male sex characteristics. By binding to these receptors, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide can increase muscle mass and strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide include an increase in muscle mass and strength. It has also been found to have an anabolic effect on bone tissue, which can lead to an increase in bone density. Additionally, it has been found to have a positive effect on lipid metabolism, which can lead to a decrease in cholesterol levels.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide in lab experiments is its ability to selectively bind to androgen receptors, which can lead to an increase in muscle mass and strength. This makes it a useful tool for studying the effects of androgen receptor activation on muscle tissue. However, one limitation is that it has not been extensively studied for its potential side effects, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide. One potential direction is the study of its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Another potential direction is the study of its effects on bone tissue, which could lead to the development of new treatments for osteoporosis. Additionally, further research is needed to determine its potential side effects and long-term safety.

Synthesis Methods

The synthesis method for 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves the reaction of 4-chlorothiophenol with 2-methylbenzylamine to form the intermediate 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propan-1-amine. This intermediate is then converted to the final product by reacting it with propanoyl chloride.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research. It has been studied for its ability to selectively bind to androgen receptors in the body, which can lead to an increase in muscle mass and strength. It has also been studied for its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(2-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-14(13)12-19-17(20)10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAXHUYIKQXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-(2-methylbenzyl)propanamide

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